1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one
Description
1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one is an aromatic ketone derivative characterized by a phenylthio (-SPh) group at the 4-position and a nitro (-NO₂) group at the 3-position of the acetophenone backbone. Its molecular formula is C₁₄H₁₁NO₃S, with a calculated molecular weight of 289.31 g/mol.
Properties
IUPAC Name |
1-(3-nitro-4-phenylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-10(16)11-7-8-14(13(9-11)15(17)18)19-12-5-3-2-4-6-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCWPFNPSPTELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384782 | |
| Record name | 1-[3-nitro-4-(phenylthio)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
92163-78-5 | |
| Record name | 1-[3-nitro-4-(phenylthio)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one typically involves the nitration of 4-(phenylthio)acetophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-[3-Amino-4-(phenylthio)phenyl]ethan-1-one, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting substituent effects on physical and chemical characteristics:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Donating Groups: The nitro group (-NO₂) strongly deactivates the aromatic ring, directing electrophilic substitution to meta positions. In contrast, the phenylthio group (-SPh) is less electron-donating than ethers (-O-) due to sulfur’s lower electronegativity, resulting in moderate ring activation . Pyridylthio analogs (e.g., ) exhibit lower molecular weights and higher polarity due to nitrogen’s electronegativity, which may improve aqueous solubility compared to phenylthio derivatives .
Thermal Stability :
Biological Activity
1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and various studies conducted on this compound, focusing on its antibacterial, cytotoxic, and anti-cancer properties.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a nitro group and a phenylthio moiety, which are known to influence its biological activity. The molecular formula is .
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of phenylthio compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Efficacy of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| 4-Amino-1,2,4-Triazole Derivative | E. coli | 5 | |
| Phenyl N-tert-butyl nitrone derivatives | Bacillus subtilis | 0.25 |
The minimal inhibitory concentration (MIC) values for related compounds suggest that modifications in the structure can enhance antibacterial activity. Specifically, the introduction of electron-withdrawing groups like nitro enhances the compound's efficacy against resistant strains.
Cytotoxic Effects
Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. In vitro assays indicate that it can induce apoptosis in breast cancer cells (MCF-7) while sparing normal cells.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Tamoxifen | MCF-7 | 0.5 | |
| Control | Normal Fibroblasts | >100 |
The compound's selective toxicity towards cancer cells suggests potential for therapeutic applications in oncology.
The biological activities of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to inhibition of replication and transcription.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress has been observed, contributing to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Case Studies
Recent studies have explored the synthesis and evaluation of derivatives based on the core structure of this compound. For instance, a study highlighted its effectiveness in inhibiting growth in multidrug-resistant bacterial strains, showcasing its potential as an antibiotic agent.
Q & A
Q. What are the common synthetic routes for 1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one?
The synthesis typically involves multi-step reactions, including:
- Friedel-Crafts acylation or Claisen-Schmidt condensation to introduce the ketone group. For example, condensation of 4-(phenylthio)benzaldehyde derivatives with nitro-substituted acetophenones under alkaline conditions (e.g., KOH in ethanol) .
- Nitration of precursor aromatic rings using nitric acid or mixed acids (HNO₃/H₂SO₄) to introduce the nitro group at the meta position .
- Thioether formation via nucleophilic substitution (e.g., using phenylthiols or thiourea derivatives) under reflux conditions .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- ¹H and ¹³C NMR : To confirm the aromatic substitution pattern and ketone functionality. DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternization) experiments resolve overlapping signals in complex aromatic regions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, especially for nitro and phenylthio groups .
- Infrared (IR) spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .
Q. What safety precautions are necessary when handling this compound?
- Acute toxicity : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact or inhalation. Use fume hoods during synthesis .
- Ecological hazards : Avoid discharge into waterways due to potential bioaccumulation risks .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nitro group reactivity in substitution reactions .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether formation .
- Temperature control : Maintain reflux temperatures (80–100°C) for nitro-thioether coupling while avoiding side reactions like over-nitration .
Q. How can contradictions in NMR data for structural confirmation be resolved?
- 2D NMR techniques : Utilize HSQC (Heteronuclear Single Quantum Coherence) and NOESY (Nuclear Overhauser Effect Spectroscopy) to assign coupling between protons and adjacent substituents, resolving ambiguities in aromatic regions .
- Computational modeling : Compare experimental ¹³C chemical shifts with DFT (Density Functional Theory)-calculated values to validate the nitro and phenylthio positions .
Q. What are the challenges in studying its reactivity under varying conditions?
- Electrophilic substitution : The nitro group deactivates the ring, limiting further functionalization. Use directing groups (e.g., meta-directing substituents) to control regioselectivity .
- Redox sensitivity : The nitro group may undergo unintended reduction (e.g., to NH₂) under catalytic hydrogenation. Opt for selective reducing agents like SnCl₂/HCl .
- Thermal stability : Decomposition above 200°C requires controlled heating during reactions .
Q. How does the phenylthio group influence biological activity in pharmacological studies?
- Lipophilicity : The phenylthio group enhances membrane permeability, making the compound a candidate for CNS-targeted drug studies .
- Enzyme inhibition : The sulfur atom may coordinate with metal ions in enzyme active sites (e.g., kinases or proteases), requiring activity assays under chelator-free conditions .
Q. What computational methods are used to predict its physicochemical properties?
- Molecular docking : Simulate interactions with biological targets (e.g., proteins) using software like AutoDock Vina, focusing on the nitro and ketone groups as binding motifs .
- QSPR (Quantitative Structure-Property Relationship) : Predict logP (lipophilicity) and solubility using atomistic descriptors derived from the phenylthio and nitro substituents .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
Q. Why do different studies report varying reaction yields for the same synthetic route?
- Trace moisture sensitivity : The nitro group is hygroscopic; ensure anhydrous conditions using molecular sieves or inert atmospheres .
- Catalyst batch variability : Standardize metal catalysts (e.g., Pd/C for hydrogenation) by testing activity with control reactions .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
